molecular formula C18H15ClN4O2S2 B2662902 2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-11-4

2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2662902
CAS No.: 392292-11-4
M. Wt: 418.91
InChI Key: RPTRHTDTOHQYKJ-UHFFFAOYSA-N
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Description

2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various biological assays:

  • Antimicrobial Activity : Thiadiazole derivatives are often evaluated for their antimicrobial properties. Research indicates that the structural features of this compound enhance its efficacy against a range of bacterial strains .
  • Anticancer Potential : Studies have demonstrated that compounds containing thiadiazole moieties can induce apoptosis in cancer cells. The mechanism typically involves the modulation of apoptotic pathways and the inhibition of cell proliferation .
  • Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that 2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may also possess such activity .

Agricultural Applications

Research into thiadiazole derivatives has revealed their potential as agrochemicals:

  • Pesticidal Activity : Compounds similar to this compound have been tested for their ability to control plant pathogens. Their efficacy against fungi and insects makes them suitable candidates for pesticide development .

Material Science

Thiadiazole derivatives are also explored for their utility in materials science:

  • Polymer Chemistry : The incorporation of thiadiazole units into polymer matrices can enhance thermal stability and mechanical properties. This opens avenues for developing high-performance materials used in electronics and coatings .

Case Studies

Several studies illustrate the applications of this compound:

StudyFocusResults
Lesyk et al. (2003)Anti-inflammatory activityIdentified significant anti-inflammatory effects compared to standard drugs like diclofenac .
ResearchGate (2020)Antimicrobial activityDemonstrated effective inhibition against multiple bacterial strains with MIC values indicating strong activity .
PMC (2022)Anticancer potentialShowed that derivatives could induce apoptosis in cancer cells through specific pathways .

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and benzamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both thiadiazole and benzamide functionalities. This unique structure may confer distinct biological activities and chemical reactivity.

Biological Activity

2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound, including the presence of a thiadiazole ring and various functional groups, contribute to its unique biological properties.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that related thiadiazole compounds demonstrate comparable efficacy to standard antibiotics such as ciprofloxacin .

Anticancer Properties

Recent investigations into thiadiazole derivatives have highlighted their potential as anticancer agents. The compound has been shown to inhibit cancer cell proliferation in vitro, with specific studies indicating its effectiveness against certain cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression .

Adenosine Receptor Antagonism

The structural similarities between this compound and other known adenosine receptor antagonists suggest potential activity at these receptors. Thiadiazole derivatives have been reported to exhibit selective binding affinity for adenosine A(1) and A(3) receptors, which are implicated in various physiological processes including inflammation and cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiadiazole derivatives, including this compound). Results indicated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Activity : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, showing IC50 values in the low micromolar range. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamideContains chlorine; similar thiadiazole structureAntimicrobial and antifungal
1,3,4-thiadiazole derivativesVarious substitutions on the thiadiazole ringBroad spectrum of pharmacological properties
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamidePotent adenosine A(1) receptor antagonistK(i) value of 7 nM

Properties

IUPAC Name

2-chloro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S2/c1-11-5-4-6-12(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-7-2-3-8-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTRHTDTOHQYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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